This compound falls under the category of triazole compounds, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities, including antifungal and antibacterial properties. The specific structure of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 5-methyl-4H-1,2,4-triazole with ethylamine or its derivatives under controlled conditions.
The molecular structure of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine features a five-membered triazole ring substituted with a methyl group at position 5 and an ethylamine side chain at position 1.
InChI=1S/C5H10N4/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3,(H,7,8,9)
AGPDXAMGCAFJKY-UHFFFAOYSA-N
The triazole ring provides a planar structure that can engage in π-stacking interactions with other aromatic systems. The presence of nitrogen atoms contributes to potential hydrogen bonding capabilities.
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can participate in various chemical reactions due to its functional groups:
These reactions typically require mild conditions and can be performed in polar solvents to facilitate the interaction between reactants.
The mechanism of action for 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine primarily involves its interaction with biological macromolecules such as enzymes and receptors.
The physical and chemical properties of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine are crucial for its application:
Property | Value |
---|---|
Molecular Weight | 126.16 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water and ethanol |
Melting Point | Not well-documented |
These properties indicate that the compound is stable under standard laboratory conditions but may require specific storage conditions to maintain purity.
The applications of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine span several fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4